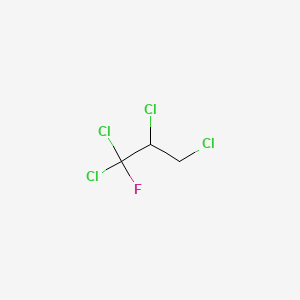
1,1,1,3-Tetrachloro-2,2-difluoropropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3-Tetrachloro-2,2-difluoropropane is an organochlorine compound with the molecular formula C3H2Cl4F2. It is a halogenated hydrocarbon that contains both chlorine and fluorine atoms. This compound is known for its use in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachloro-2,2-difluoropropane can be synthesized through the halogenation of 2,2-difluoropropane. The process involves the introduction of chlorine atoms into the molecular structure of 2,2-difluoropropane under controlled conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale halogenation processes. The reaction is conducted in specialized reactors designed to handle the corrosive nature of chlorine and fluorine gases. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3-Tetrachloro-2,2-difluoropropane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more highly oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out in the presence of a catalyst.
Reduction Reactions: Reducing agents such as hydrogen gas or metal hydrides are used under controlled conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include various halogenated derivatives depending on the substituents introduced.
Reduction Reactions: Products include less halogenated hydrocarbons.
Oxidation Reactions: Products include more highly oxidized compounds such as carboxylic acids or ketones.
Applications De Recherche Scientifique
1,1,1,3-Tetrachloro-2,2-difluoropropane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for the synthesis of medicinal compounds.
Industry: Employed in the production of specialty chemicals and as an intermediate in the manufacture of other halogenated compounds.
Mécanisme D'action
The mechanism of action of 1,1,1,3-tetrachloro-2,2-difluoropropane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and alter their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include halogenation and dehalogenation reactions, which can modify the structure and function of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1,2-Tetrachloro-2,2-difluoroethane
- 1,1,1,3-Tetrachloro-2,2,3-trifluoropropane
- 1,1,2,2-Tetrachloro-1,2-difluoroethane
Uniqueness
1,1,1,3-Tetrachloro-2,2-difluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and physical properties, making it suitable for specific industrial and research applications.
Propriétés
Numéro CAS |
677-54-3 |
|---|---|
Formule moléculaire |
C3H2Cl4F2 |
Poids moléculaire |
217.9 g/mol |
Nom IUPAC |
1,1,1,3-tetrachloro-2,2-difluoropropane |
InChI |
InChI=1S/C3H2Cl4F2/c4-1-2(8,9)3(5,6)7/h1H2 |
Clé InChI |
NNLZQOYNHXZPIM-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(Cl)(Cl)Cl)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


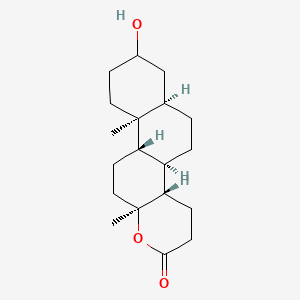
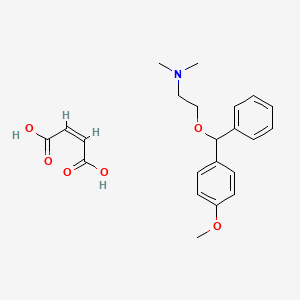
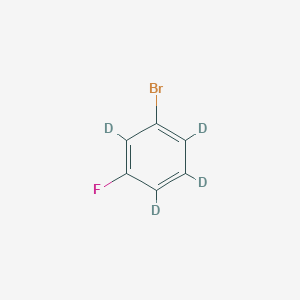
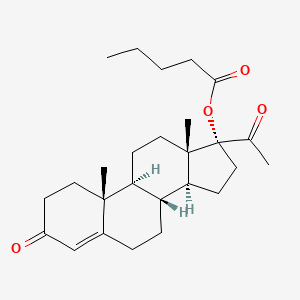
![(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B15289738.png)
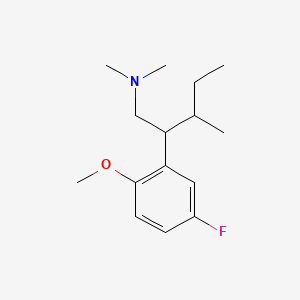
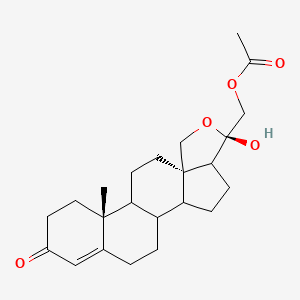
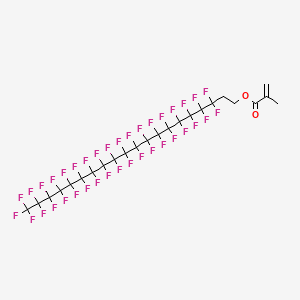
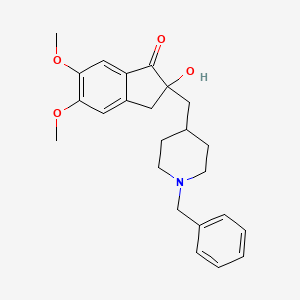
![(1S,3aS,4E,7aR)-7a-methyl-1-[(2S)-6-methylheptan-2-yl]-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-indene](/img/structure/B15289762.png)
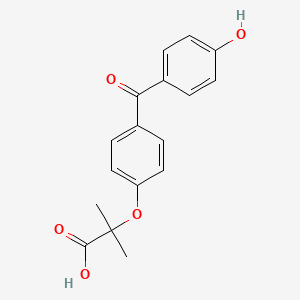
![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)
![[(3aR,5S,6aR)-2,2-Dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl Benzoate](/img/structure/B15289783.png)
